N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide
Vue d'ensemble
Description
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide, also known as ABT-888, is a poly(ADP-ribose) polymerase (PARP) inhibitor that has gained significant attention in the field of cancer research. PARP inhibitors have emerged as a promising class of drugs for the treatment of cancer, particularly in the case of tumors with defects in DNA repair pathways.
Mécanisme D'action
PARP enzymes play a crucial role in the repair of DNA damage through the base excision repair (BER) pathway. Inhibition of PARP by N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide leads to the accumulation of DNA damage, which results in cell death. This compound selectively targets cancer cells with defects in DNA repair pathways, such as those with BRCA mutations, while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical and clinical studies. It has also been investigated as a single-agent therapy in patients with BRCA1 or BRCA2 mutations. This compound has been shown to have a favorable safety profile, with minimal toxicity observed in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide has several advantages for use in lab experiments. It is a potent and selective PARP inhibitor that has been extensively studied in preclinical and clinical trials. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for the development of PARP inhibitors, including N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide. One area of research is the identification of biomarkers that can predict response to PARP inhibitors. Another area of research is the development of combination therapies that can enhance the efficacy of PARP inhibitors. Additionally, there is ongoing research into the development of more potent and selective PARP inhibitors with improved solubility and stability.
In conclusion, this compound is a promising PARP inhibitor that has shown significant potential for the treatment of cancer. Its selective targeting of cancer cells with defects in DNA repair pathways makes it an attractive candidate for further research and development. Ongoing research in this field will continue to shed light on the potential of PARP inhibitors as a new class of cancer therapies.
Applications De Recherche Scientifique
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, pancreatic, and prostate cancer. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by preventing DNA repair in cancer cells. This compound has also been investigated as a single-agent therapy in patients with BRCA1 or BRCA2 mutations, which are associated with increased susceptibility to breast and ovarian cancer.
Propriétés
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-14(24)22-10-12-23(13-11-22)18-5-3-2-4-17(18)21-19(25)15-6-8-16(20)9-7-15/h2-9H,10-13H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZAEHLQUWUIHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.